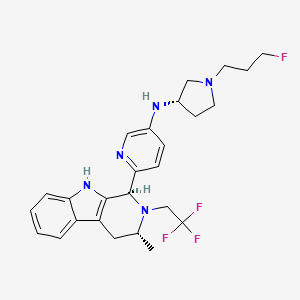

Estrogen receptor antagonist 2

Description

BenchChem offers high-quality Estrogen receptor antagonist 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Estrogen receptor antagonist 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H31F4N5 |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

N-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]-6-[(1S,3R)-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridin-3-amine |

InChI |

InChI=1S/C26H31F4N5/c1-17-13-21-20-5-2-3-6-22(20)33-24(21)25(35(17)16-26(28,29)30)23-8-7-18(14-31-23)32-19-9-12-34(15-19)11-4-10-27/h2-3,5-8,14,17,19,25,32-33H,4,9-13,15-16H2,1H3/t17-,19+,25-/m1/s1 |

InChI Key |

GRCKMGXTYAMEJC-VDABOFBKSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(F)(F)F)C3=NC=C(C=C3)N[C@H]4CCN(C4)CCCF)NC5=CC=CC=C25 |

Canonical SMILES |

CC1CC2=C(C(N1CC(F)(F)F)C3=NC=C(C=C3)NC4CCN(C4)CCCF)NC5=CC=CC=C25 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Estrogen Receptor Antagonists

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen Receptors (ERs), members of the nuclear hormone receptor superfamily, are critical mediators of estrogen signaling and play a pivotal role in the pathophysiology of hormone-dependent diseases, most notably breast cancer. Consequently, the development of antagonists that modulate ER activity has been a cornerstone of endocrine therapy. These antagonists are broadly classified into two main categories: Selective Estrogen Receptor Modulators (SERMs), which exhibit tissue-specific agonist or antagonist activity, and Selective Estrogen Receptor Degraders (SERDs), which are pure antagonists that promote the destruction of the receptor. This guide provides a detailed examination of the molecular mechanisms underpinning the action of these two classes of compounds. We will explore how ligand binding induces specific conformational changes in the receptor, leading to differential interactions with transcriptional co-regulators, altered gene expression, and, in the case of SERDs, proteasomal degradation. This document summarizes key quantitative binding data, details common experimental protocols for antagonist characterization, and provides visual diagrams of the critical signaling pathways and experimental workflows.

Introduction: The Estrogen Receptor as a Therapeutic Target

Estrogens, primarily 17β-estradiol, are steroid hormones essential for a vast array of physiological processes. Their effects are mediated by two principal estrogen receptors, ERα (encoded by the ESR1 gene) and ERβ (encoded by the ESR2 gene). These receptors function as ligand-activated transcription factors. In pathologies such as ER-positive breast cancer, which accounts for approximately 70% of cases, the estrogen-ER signaling axis is a key driver of cancer cell proliferation and survival. Therefore, inhibiting this pathway is a primary therapeutic strategy.

ER antagonists are compounds designed to competitively bind to the estrogen receptor, thereby inhibiting its activation by endogenous estrogens. Their mechanisms, however, are nuanced and lead to distinct biological outcomes, forming the basis of their classification and clinical application.

Classification of Estrogen Receptor Antagonists

ER antagonists are primarily divided into two major classes based on their mechanism of action and resulting physiological effects.

-

Type I: Selective Estrogen Receptor Modulators (SERMs): These compounds, such as tamoxifen (B1202) and raloxifene (B1678788), are competitive partial agonists of the ER. They exhibit a mixed profile of estrogenic and antiestrogenic effects depending on the target tissue. For example, tamoxifen acts as an antagonist in breast tissue but as a partial agonist in the uterus and bone.[1][2][3]

-

Type II: Selective Estrogen Receptor Degraders (SERDs): Also known as pure antiestrogens, these compounds, exemplified by fulvestrant, are full antagonists. They bind to the ER and not only block its function but also induce a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[4][5][6]

Core Mechanisms of Action

The differential effects of SERMs and SERDs stem from the unique three-dimensional conformations they induce upon binding to the ER's ligand-binding domain (LBD).

Baseline: Agonist-Mediated ER Activation

When the natural agonist, 17β-estradiol, binds to the ER LBD, it induces a specific conformational change. This change facilitates the dimerization of the receptor and creates a binding surface for co-activator proteins. A key feature of this active conformation is the positioning of helix 12, which seals the ligand-binding pocket and forms part of the Activation Function 2 (AF-2) domain. Co-activators are then recruited to the AF-2 domain, leading to the assembly of a transcriptional complex at Estrogen Response Elements (EREs) on the DNA, initiating target gene expression.[7][8]

Figure 1. Simplified signaling pathway for estrogen (agonist) mediated ER activation.

Mechanism of SERMs

SERMs competitively bind to the ER LBD. Their bulkier structure, often featuring a side chain, prevents helix 12 from adopting the fully active conformation.[2] This results in a distinct, intermediate receptor structure.

-

Blocked Co-Activator Recruitment: The misaligned helix 12 disrupts the AF-2 surface, preventing the binding of co-activator proteins.

-

Co-Repressor Recruitment: The SERM-induced conformation can, in some cellular contexts, facilitate the binding of co-repressor proteins.

-

Tissue Specificity: The ultimate effect—agonism or antagonism—depends on the relative cellular concentrations of co-activators and co-repressors. In breast tissue, where co-repressors may be more influential on ER, the net effect is antagonism. In bone, where co-activator interactions may still permit some level of signaling, the effect is agonistic, which is beneficial for maintaining bone density.[9]

Figure 2. Mechanism of action for Selective Estrogen Receptor Modulators (SERMs).

Mechanism of SERDs

SERDs are pure antagonists that induce a profound and distinct conformational change in the ER, leading to its complete inactivation and destruction.

-

Receptor Destabilization: Fulvestrant, a steroidal compound, binds to the LBD and severely disrupts the positioning of helix 12. This creates a highly unstable receptor conformation.[5][10]

-

Inhibition of Dimerization: The altered conformation prevents the receptor from forming stable dimers, a prerequisite for DNA binding and activity.[10]

-

Ubiquitination and Degradation: The unstable, misfolded ER monomer is recognized by the cellular protein quality control machinery. It is tagged with ubiquitin molecules, marking it for degradation by the 26S proteasome.[4][5][11]

-

Receptor Downregulation: This process leads to a significant reduction in the total cellular levels of ER protein, effectively shutting down estrogen signaling in the cell.[12]

Figure 3. Mechanism of action for Selective Estrogen Receptor Degraders (SERDs).

Quantitative Data: Binding Affinities of ER Antagonists

The efficacy of an ER antagonist is rooted in its ability to bind to the receptor with high affinity. The following table summarizes key binding parameters for representative antagonists against ERα.

| Compound | Class | Receptor | Parameter | Value (nM) | Reference |

| 17β-Estradiol | Agonist | ERα | KD | 0.21 | [13] |

| 4-Hydroxytamoxifen | SERM | ERα | KD | 0.29 | [13] |

| Raloxifene | SERM | ERα | KD | 0.25 | [13] |

| Fulvestrant (ICI 182,780) | SERD | ERα | IC50 | ~0.29 | [14] |

| Tamoxifen | SERM | ERα | KD | 17 | [13] |

Note: 4-Hydroxytamoxifen is the primary active metabolite of tamoxifen. Binding affinities can vary based on assay conditions. KD (dissociation constant) and IC50 (half-maximal inhibitory concentration) are common measures of affinity, with lower values indicating higher affinity.

Key Experimental Protocols

The characterization of ER antagonists relies on a suite of in vitro assays to determine binding affinity, transcriptional activity, interaction with co-regulators, and mechanism of action.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound for the ER by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-17β-estradiol).

Methodology:

-

Prepare ER Source: Isolate cytosol containing ER from a suitable source, such as rat uterine tissue or ER-expressing cell lines (e.g., MCF-7).[10]

-

Incubation: In assay tubes, combine the ER-containing cytosol, a fixed concentration of radiolabeled estradiol (e.g., 0.5-1.0 nM 3H-E2), and increasing concentrations of the unlabeled test compound.[10]

-

Equilibration: Incubate the mixture (e.g., overnight at 4°C) to allow the binding reaction to reach equilibrium.

-

Separation: Separate receptor-bound from unbound radioligand. A common method is using a hydroxyapatite (B223615) (HAP) slurry, which binds the receptor complex and can be pelleted by centrifugation.[15]

-

Quantification: Measure the radioactivity in the pellet using liquid scintillation counting.

-

Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Figure 4. Experimental workflow for a radioligand competitive binding assay.

ERE-Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to induce or inhibit ER-mediated gene transcription.

Methodology:

-

Cell Transfection/Transduction: Use a mammalian cell line (e.g., HEK293T or MCF-7) and introduce two genetic constructs: one that expresses the human ERα and another that contains a luciferase reporter gene under the control of a promoter with multiple EREs. Stable cell lines are often used.[11][16]

-

Cell Plating & Treatment: Plate the engineered cells in a multi-well plate. After allowing them to attach, treat the cells with the test compound at various concentrations, including appropriate controls (vehicle, estradiol as agonist, known antagonist).

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and luciferase gene expression.

-

Cell Lysis: Wash the cells with PBS and then add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

-

Luminometry: Add the cell lysate to a luminometer plate. Inject a luciferin (B1168401) substrate and measure the light output (luminescence), which is directly proportional to the amount of luciferase enzyme.

-

Analysis: For antagonist activity, plot the luminescence signal against the compound concentration in the presence of a fixed concentration of estradiol. A decrease in signal indicates antagonism.

Figure 5. Workflow for an Estrogen Response Element (ERE) luciferase reporter assay.

Western Blot for ER Degradation

This immunoassay is used to specifically demonstrate the mechanism of SERDs by visualizing the reduction in ER protein levels.

Methodology:

-

Cell Culture and Treatment: Culture ER-positive cells (e.g., MCF-7) and treat them with a SERD (e.g., fulvestrant) or vehicle control for various time points (e.g., 0, 4, 8, 24 hours). To measure protein half-life, a protein synthesis inhibitor like cycloheximide (B1669411) can be added.[12]

-

Protein Extraction: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular protein.

-

Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes the ERα protein.

-

Secondary Antibody: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: Add an HRP substrate (chemiluminescent reagent) and detect the signal using an imaging system. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.

-

Analysis: Quantify the band intensities. A decrease in the ERα band intensity in SERD-treated samples relative to the loading control indicates receptor degradation.[8]

Figure 6. Experimental workflow for Western Blot analysis of ER degradation.

Conclusion

Estrogen receptor antagonists are a diverse class of drugs whose therapeutic effects are dictated by precise molecular mechanisms. The distinction between SERMs and SERDs lies in the specific conformational changes they induce in the estrogen receptor. SERMs reposition helix 12 to create a transcriptionally incompetent but stable receptor that can recruit co-repressors, leading to tissue-dependent antagonism. In contrast, SERDs induce a profoundly unstable conformation that prevents dimerization and targets the receptor for proteasomal degradation, resulting in a pure antagonist effect across all tissues. A thorough understanding of these distinct mechanisms, supported by quantitative binding data and functional assays, is critical for the rational design and development of novel endocrine therapies to combat hormone-dependent diseases.

References

- 1. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tamoxifen and raloxifene differ in their functional interactions with aspartate 351 of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. Synergistic regulation of coregulator/nuclear receptor interaction by ligand and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]

- 13. epa.gov [epa.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. med.emory.edu [med.emory.edu]

- 16. benchchem.com [benchchem.com]

The Dawn of a New Era in Endocrine Therapy: Discovery and Synthesis of Novel Estrogen Receptor α Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The estrogen receptor alpha (ERα) continues to be a pivotal target in the treatment of hormone-dependent breast cancers. However, the emergence of resistance to established therapies necessitates the development of novel antagonists with improved efficacy and pharmacokinetic profiles. This technical guide delves into the core aspects of the discovery and synthesis of a new generation of ERα antagonists, with a particular focus on Selective Estrogen Receptor Degraders (SERDs). We will explore the underlying signaling pathways, detail key experimental protocols for characterization, and present a comprehensive overview of the synthetic strategies employed in their creation.

The Estrogen Receptor α Signaling Pathway and Mechanisms of Antagonism

The physiological actions of estrogen are primarily mediated through ERα, a ligand-activated transcription factor. Upon binding to its ligand, 17β-estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival.[1]

ERα antagonists function by competitively binding to the receptor, thereby inhibiting the binding of endogenous estrogens. Their mechanisms of action can be broadly categorized:

-

Selective Estrogen Receptor Modulators (SERMs): These compounds, such as tamoxifen, exhibit tissue-specific agonist or antagonist activity. While they act as antagonists in breast tissue, they can have estrogenic effects in other tissues like the uterus and bone.[2]

-

Selective Estrogen Receptor Degraders (SERDs): This class of antagonists, exemplified by fulvestrant (B1683766), not only blocks the receptor's activity but also induces its degradation through the proteasomal pathway.[2][3] This dual mechanism of action is particularly effective in overcoming resistance mediated by mutations in the ESR1 gene, which can lead to constitutive, ligand-independent receptor activation.[4][5] The development of orally bioavailable SERDs represents a significant advancement in endocrine therapy.[2][4]

Below is a diagram illustrating the canonical ERα signaling pathway and the points of intervention by antagonists.

Discovery of Novel ERα Antagonists: Key Experiments and Protocols

The identification and characterization of novel ERα antagonists involve a cascade of in vitro and in vivo assays. The following sections detail the methodologies for some of the most critical experiments.

ERα Binding Affinity Assays

Determining the binding affinity of a compound for ERα is a primary step in its evaluation. This is often accomplished through competitive binding assays.

Experimental Protocol: Radioligand-Receptor Competition Assay [6][7]

-

Preparation of Receptor: Recombinant human ERα protein is used.

-

Radioligand: A radiolabeled estrogen, typically [³H]-17β-estradiol, is used as the tracer.

-

Competition: A fixed concentration of the radioligand is incubated with the ERα protein in the presence of increasing concentrations of the test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard, usually 17β-estradiol.

Transcriptional Activity Assays

To assess whether a compound acts as an agonist or an antagonist, its effect on ERα-mediated gene transcription is measured. Luciferase reporter assays are a common method for this purpose.

Experimental Protocol: Luciferase Reporter Gene Assay [6][7][8]

-

Cell Line: A suitable cell line that expresses ERα, such as MCF-7 human breast cancer cells, is used.

-

Transfection: The cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an estrogen-responsive promoter (e.g., containing EREs).

-

Treatment: The transfected cells are treated with the test compound alone (to assess agonist activity) or in combination with 17β-estradiol (to assess antagonist activity).

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., vehicle-treated cells). A decrease in estradiol-induced luciferase activity indicates antagonistic properties.

Cell Proliferation Assays

The ultimate goal of ERα antagonists in cancer therapy is to inhibit the growth of ER-positive cancer cells.

Experimental Protocol: MCF-7 Cell Growth Inhibition Assay [6][7][8]

-

Cell Culture: ERα-positive MCF-7 cells are seeded in multi-well plates and allowed to attach.

-

Treatment: The cells are treated with increasing concentrations of the test compound.

-

Incubation: The cells are incubated for a period of several days.

-

Quantification of Cell Viability: Cell viability is assessed using various methods, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

ERα Degradation Assays

For SERDs, it is crucial to demonstrate their ability to induce the degradation of the ERα protein.

Experimental Protocol: Western Blot Analysis of ERα Levels [9]

-

Cell Culture and Treatment: ERα-positive cells (e.g., MCF-7) are treated with the test compound for a specified period.

-

Protein Extraction: Total cellular protein is extracted from the treated cells.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard method like the Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment group are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Data Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin or tubulin) to determine the extent of protein degradation.

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel ERα antagonist.

Synthesis of Novel Estrogen Receptor α Antagonists

The chemical synthesis of novel ERα antagonists is a critical component of their development. The structural modifications of existing scaffolds, such as the steroidal backbone of estradiol (B170435), have been a fruitful approach.

Synthesis of Estradiol Derivatives

One common strategy involves the introduction of bulky side chains to the estradiol core, particularly at the C-7α position.[6][7][8] This modification can disrupt the interaction of the receptor with co-activators, leading to an antagonistic effect.[6][7]

General Synthetic Scheme:

A representative synthetic route to novel estradiol derivatives often starts from 17β-estradiol (E2).[6][7] The synthesis may involve multiple steps, including protection of hydroxyl groups, introduction of a side chain at the C-7α position via reactions like metal-catalyzed coupling, and subsequent deprotection.[6][7][8]

For example, a common intermediate is prepared from E2. A bulky side chain, which can be synthesized separately, is then coupled to this intermediate. The final deprotection step yields the target ERα antagonist.[6][7]

Synthesis of Fulvestrant

Fulvestrant is a steroidal ERα antagonist characterized by a long alkyl sulfinyl side chain at the 7α-position.[] Its synthesis is a multi-step process that starts from a suitable steroid precursor.[][11] One reported synthesis of fulvestrant involves a key diastereoselective 1,6-addition of a zirconocene (B1252598) derivative to a steroid intermediate.[11]

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the potency and pharmacokinetic properties of lead compounds.[12] These studies involve the systematic modification of different parts of the molecule and the evaluation of the resulting analogs in the assays described above. For instance, the nature and length of the side chain in SERDs can significantly impact their ERα degradation ability and antagonist potency.[13]

Quantitative Data on ERα Antagonists

The following tables summarize key quantitative data for a selection of ERα antagonists, providing a comparative overview of their potency.

Table 1: Binding Affinity and Transcriptional Activity of Selected ERα Antagonists

| Compound | Relative Binding Affinity (RBA) for ERα (%) | IC50 for ERα Binding (nM) | IC50 for Transcriptional Inhibition (nM) | Reference |

| 17β-Estradiol | 100 | 0.21 (Ki) | N/A | [14] |

| Tamoxifen | - | 31.19 (Ki) | 622 | [14] |

| Raloxifene | - | - | 1.8 | [14] |

| Fulvestrant (ICI 182,780) | 89 | - | - | [6][7] |

| Elacestrant | - | - | 10 | [3] |

| ZB716 (Fulvestrant-3-boronic acid) | - | 4.1 | - | [15] |

| Genistein | - | - | 660 | [16] |

| Daidzein | - | - | 2300 | [16] |

| Phloretin | - | - | 1400 | [16] |

Note: Data is compiled from various sources and methodologies may differ. RBA is relative to 17β-estradiol. Ki represents the inhibition constant.

Table 2: In Vitro Efficacy of Novel Estradiol Derivatives

| Compound | RBA for ERα (%) | IC50 for MCF-7 Cell Growth Inhibition (µM) | Reference |

| Compound 6 | 75 | 0.08 | [6][7] |

| Compound 7 | 68 | 0.12 | [6][7] |

| Compound 11 | 95 | 0.05 | [6][7] |

| Compound 12 | 85 | 0.06 | [6][7] |

Note: Compound numbers refer to the designations in the cited literature.

Future Perspectives

The field of ERα antagonist discovery is rapidly evolving. The development of orally bioavailable SERDs that can overcome resistance to current therapies is a major focus.[4][5] Furthermore, the exploration of novel chemical scaffolds and the use of computational methods, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, are accelerating the identification of new lead compounds.[16][17][18] The continued investigation into the complex biology of ERα and the mechanisms of endocrine resistance will undoubtedly pave the way for the next generation of more effective and durable treatments for ER-positive breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Oral selective estrogen receptor degraders (SERDs): The new emperors in breast cancer clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 6. Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of novel estrogen receptor antagonists using metal-catalyzed coupling reactions and characterization of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Full Antagonism of the Estrogen Receptor without a Prototypical Ligand Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]

- 14. Estrogen receptor alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 15. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human Estrogen Receptor α Antagonists. Part 1: 3-D QSAR-Driven Rational Design of Innovative Coumarin-Related Antiestrogens as Breast Cancer Suppressants through Structure-Based and Ligand-Based Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Computational Study of Estrogen Receptor-Alpha Antagonist with Three-Dimensional Quantitative Structure-Activity Relationship, Support Vector Regression, and Linear Regression Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Estrogen Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Estrogen Receptor (ER) antagonists. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the field of drug discovery and development. This document details the critical structural features of various classes of ER antagonists that govern their binding affinity, antagonist activity, and selectivity. It also provides detailed methodologies for key experiments and visual representations of relevant biological pathways and experimental workflows.

Introduction to Estrogen Receptors and Antagonism

Estrogen receptors (ERs) are a group of proteins found inside cells that are activated by the hormone estrogen. They are members of the nuclear receptor superfamily and act as ligand-activated transcription factors. The two main types of estrogen receptors are ERα and ERβ, which are encoded by separate genes (ESR1 and ESR2, respectively). Upon binding to estrogen, the receptor undergoes a conformational change, dimerizes, and then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling pathway plays a crucial role in the development and function of reproductive tissues, as well as in bone, cardiovascular, and central nervous systems.

Estrogen receptor antagonists are molecules that bind to ERs and block the actions of estrogen.[1] They are critical therapeutic agents, particularly in the treatment of hormone receptor-positive breast cancer, which accounts for about 70% of all breast cancer cases.[2] ER antagonists can be broadly classified into two main categories:

-

Selective Estrogen Receptor Modulators (SERMs): These compounds exhibit tissue-specific agonist or antagonist activity. For example, tamoxifen (B1202) acts as an antagonist in breast tissue but as a partial agonist in the uterus and bone.[2]

-

Selective Estrogen Receptor Downregulators (SERDs) or Pure Antagonists: These compounds are pure antagonists that competitively inhibit estrogen binding and also lead to the degradation of the ER protein.[3][4] Fulvestrant (B1683766) is a key example of a SERD.[3][4]

The development of ER antagonists with improved efficacy, selectivity, and pharmacokinetic profiles is an active area of research. A thorough understanding of their SAR is paramount to designing the next generation of these vital medicines.

Structure-Activity Relationship of ER Antagonists

The SAR of ER antagonists is diverse and depends on the chemical scaffold. This section will explore the key structural features of major classes of ER antagonists.

Triphenylethylene (B188826) SERMs (e.g., Tamoxifen)

Tamoxifen is a first-generation SERM and a cornerstone in the treatment of ER-positive breast cancer. Its SAR has been extensively studied. The core triphenylethylene scaffold is essential for its activity.

Key SAR features of Tamoxifen analogs:

-

Basic Side Chain: The dimethylaminoethoxy side chain is crucial for antiestrogenic activity.[5] The basic nitrogen atom in this chain interacts with Asp351 in the ER ligand-binding domain (LBD), which is a key interaction for inducing an antagonist conformation.[6]

-

Hydroxylation: The presence of a hydroxyl group on one of the phenyl rings, as seen in the active metabolite 4-hydroxytamoxifen (B85900) (4-OHT), significantly increases the binding affinity for the ER.[5] This hydroxyl group mimics the phenolic hydroxyl of estradiol (B170435), forming a critical hydrogen bond with Glu353 in the LBD.[5]

-

Geometric Isomerism: The trans (or E) isomer of tamoxifen is the antiestrogenic form, while the cis (or Z) isomer is estrogenic. This highlights the importance of the spatial arrangement of the phenyl rings and the side chain for determining the pharmacological outcome.

| Compound | Modification | Relative Binding Affinity (RBA) for ERα | Antiestrogenic Activity (IC50 in MCF-7 cells) |

| Tamoxifen | - | 1.9 | ~100 nM |

| 4-Hydroxytamoxifen | Introduction of a 4-hydroxyl group | 100 | ~1 nM |

| N-desmethyltamoxifen | Removal of one methyl group from the amine | 1.5 | - |

| 4-Hydroxytoremifene | Chloro substitution on the ethyl group and a 4-hydroxyl group | 90 | ~1.5 nM |

Data compiled from multiple sources.

Benzothiophene (B83047) SERMs (e.g., Raloxifene)

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[7][8] It possesses a benzothiophene core structure.

Key SAR features of Raloxifene analogs:

-

Phenolic Hydroxyls: The two phenolic hydroxyl groups at positions 6 of the benzothiophene ring and 4' of the 2-phenyl ring are critical for high-affinity binding to the ER, forming hydrogen bonds with key residues in the LBD, such as Glu353 and Arg394.

-

Basic Side Chain: Similar to tamoxifen, the piperidinoethoxy side chain is essential for its antagonist activity. The basic nitrogen interacts with Asp351, preventing the receptor from adopting an agonist conformation.

-

Keto Group: The ketone linker between the benzothiophene and the 4-phenoxyphenyl moiety contributes to the overall conformation and binding.

| Compound | Modification | Relative Binding Affinity (RBA) for ERα | Antiestrogenic Activity (IC50 in MCF-7 cells) |

| Raloxifene | - | 100 | ~10 nM |

| Dihydro-raloxifene | Reduction of the keto group | 50 | - |

| Raloxifene-4'-O-methyl ether | Methylation of the 4'-hydroxyl group | 10 | - |

| Raloxifene-6-O-methyl ether | Methylation of the 6-hydroxyl group | 5 | - |

Data compiled from multiple sources.

Selective Estrogen Receptor Downregulators (SERDs) (e.g., Fulvestrant)

Fulvestrant (ICI 182,780) is a steroidal pure antiestrogen (B12405530) that acts as a SERD.[3][4] Its structure is based on the estradiol scaffold.

Key SAR features of Fulvestrant analogs:

-

7α-Alkylsulfinyl Side Chain: The long, flexible alkylsulfinyl side chain at the 7α position is the defining feature of fulvestrant and is responsible for its pure antiestrogenic and ER-degrading activity.[9] This side chain sterically hinders the conformational change required for agonist activity and promotes an unstable receptor conformation that leads to its degradation by the proteasome.[4] The length and nature of this side chain are critical; shorter chains can result in partial agonist activity.[9]

-

Estradiol Scaffold: The steroidal core provides the high-affinity binding to the ER LBD.

-

Pentafluoropentyl Group: The terminal pentafluoropentyl group on the side chain enhances the lipophilicity and contributes to the overall antagonist profile.

| Compound | Modification of 7α-side chain | ERα Degradation Efficacy | Antitumor Activity |

| Fulvestrant | -(CH2)9SO(CH2)4CF2CF3 | High | Potent |

| ICI 164,384 | -(CH2)4SO(CH2)3CF2CF3 | Moderate | Moderate |

| ZK-703 | Shorter alkyl chain | Lower | Less potent |

Data compiled from multiple sources.

Oral SERDs

A major limitation of fulvestrant is its poor oral bioavailability, requiring intramuscular administration.[10][11] This has driven the development of orally bioavailable SERDs.

Key SAR features of Oral SERDs:

Many oral SERDs are non-steroidal and feature a core scaffold that can appropriately position a side chain to induce ER degradation. The SAR often focuses on optimizing the physicochemical properties for oral absorption while maintaining potent SERD activity.

| Compound | Core Scaffold | Key Side Chain Feature | Oral Bioavailability | ERα Degradation Efficacy |

| Elacestrant (RAD1901) | Tetrahydronaphthalene | Ether-linked side chain with a sulfone | Good | High |

| Giredestrant (GDC-9545) | Indazole | Pyrrolidine-containing side chain | Good | High |

| Camizestrant (AZD9833) | Azetidine | Fluoro-substituted side chain | Good | High |

Data compiled from multiple sources.

Covalent ER Antagonists

A newer class of ER antagonists covalently binds to the receptor, offering the potential for enhanced potency and duration of action, particularly against mutant forms of ERα that confer resistance to other therapies.[12][13]

Key SAR features of Covalent ER Antagonists:

-

Electrophilic Warhead: These compounds possess a reactive group (e.g., an acrylamide) that forms a covalent bond with a specific amino acid residue in the ER LBD, typically Cys530.[12][14]

-

Scaffold: The scaffold is designed to position the electrophilic warhead for optimal reaction with the target cysteine residue while maintaining high-affinity binding to the LBD.

-

Linker: The linker connecting the scaffold to the warhead is crucial for achieving the correct orientation and reactivity.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the SAR evaluation of ER antagonists.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Rat uterine cytosol (source of ER)

-

[3H]-Estradiol (radiolabeled ligand)

-

Test compounds

-

Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Protocol:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are excised from ovariectomized rats.

-

The tissue is homogenized in ice-cold TEDG buffer.

-

The homogenate is centrifuged to remove cellular debris, and the resulting supernatant (cytosol) is collected.

-

-

Competitive Binding Assay:

-

Assay tubes are prepared containing a fixed concentration of [3H]-Estradiol and varying concentrations of the unlabeled test compound.

-

A known amount of uterine cytosol is added to each tube.

-

The tubes are incubated to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Ice-cold DCC suspension is added to each tube to adsorb the unbound [3H]-Estradiol.

-

The tubes are centrifuged, and the supernatant containing the bound [3H]-Estradiol is transferred to scintillation vials.

-

-

Quantification:

-

Scintillation cocktail is added to the vials, and the radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is calculated.

-

The relative binding affinity (RBA) is determined by comparing the IC50 of the test compound to that of a reference compound (e.g., estradiol).

-

ER-Mediated Reporter Gene Assay

Objective: To assess the functional agonist or antagonist activity of a test compound by measuring its effect on ER-mediated gene transcription.

Materials:

-

A suitable cell line (e.g., MCF-7 or HEK293)

-

An expression vector for ERα or ERβ

-

A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase)

-

Cell culture medium and reagents

-

Transfection reagent

-

Test compounds

-

Lysis buffer and substrate for the reporter enzyme

-

Luminometer or spectrophotometer

Protocol:

-

Cell Culture and Transfection:

-

Cells are seeded in multi-well plates.

-

The cells are co-transfected with the ER expression vector and the ERE-reporter plasmid.

-

-

Compound Treatment:

-

After transfection, the cells are treated with varying concentrations of the test compound, alone (for agonist activity) or in the presence of a known ER agonist like estradiol (for antagonist activity).

-

-

Cell Lysis and Reporter Assay:

-

Following an incubation period, the cells are lysed.

-

The appropriate substrate for the reporter enzyme is added to the cell lysates.

-

The reporter gene activity (e.g., luminescence or color change) is measured.

-

-

Data Analysis:

-

For agonist activity, the concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

-

For antagonist activity, the concentration of the test compound that inhibits 50% of the estradiol-induced response (IC50) is calculated.

-

MCF-7 Cell Proliferation Assay

Objective: To evaluate the effect of a test compound on the proliferation of ER-positive breast cancer cells.

Materials:

-

MCF-7 breast cancer cell line

-

Cell culture medium (phenol red-free for estrogen-deprived conditions)

-

Fetal bovine serum (charcoal-stripped to remove hormones)

-

Test compounds

-

Cell proliferation detection reagent (e.g., MTS or WST-1)

-

Microplate reader

Protocol:

-

Cell Seeding and Estrogen Deprivation:

-

MCF-7 cells are seeded in multi-well plates in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum.

-

The cells are cultured for a period to ensure estrogen deprivation.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the test compound, with or without a fixed concentration of estradiol.

-

-

Proliferation Assessment:

-

After a set incubation period (typically 5-7 days), a cell proliferation reagent is added to the wells.

-

The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.

-

-

Data Analysis:

-

The effect of the test compound on cell proliferation is determined relative to control-treated cells.

-

For antagonists, the IC50 value for the inhibition of estradiol-stimulated cell growth is calculated.

-

In Vivo Uterotrophic Assay

Objective: To assess the estrogenic or anti-estrogenic activity of a test compound in an animal model.[15][16]

Materials:

-

Immature or ovariectomized female rodents (rats or mice)

-

Test compounds

-

Vehicle for administration (e.g., corn oil)

-

Estradiol (positive control)

-

Surgical instruments and balance

Protocol:

-

Animal Dosing:

-

Tissue Collection:

-

On the day after the final dose, the animals are euthanized, and their uteri are carefully excised and weighed (wet weight). The uteri may also be blotted to obtain a blotted weight.

-

-

Data Analysis:

-

A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.

-

A significant inhibition of the estradiol-induced increase in uterine weight indicates anti-estrogenic activity.

-

ER Coactivator/Corepressor Recruitment Assay

Objective: To determine how a test compound affects the interaction of the ER with coactivator or corepressor proteins.

Materials:

-

Purified ER LBD protein

-

Fluorescently labeled coactivator or corepressor peptide

-

Test compounds

-

Assay buffer

-

Fluorescence polarization or FRET-based detection system

Protocol:

-

Assay Setup:

-

The purified ER LBD, the fluorescently labeled coregulator peptide, and the test compound are combined in a multi-well plate.

-

-

Incubation:

-

The mixture is incubated to allow for binding to reach equilibrium.

-

-

Detection:

-

The interaction between the ER LBD and the coregulator peptide is measured using a technique such as fluorescence polarization or Förster resonance energy transfer (FRET). Agonist binding typically promotes coactivator recruitment, leading to a high signal, while antagonist binding prevents this interaction, resulting in a low signal.[18]

-

-

Data Analysis:

-

The ability of the test compound to either promote or inhibit the ER-coregulator interaction is quantified, and EC50 or IC50 values are determined.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways and experimental procedures can aid in understanding the mechanism of action of ER antagonists and the methods used to characterize them.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic and non-genomic estrogen receptor signaling pathways and indicates the points of intervention for ER antagonists.

Caption: Estrogen Receptor Signaling and Antagonist Intervention.

Experimental Workflow for ER Antagonist Screening

This diagram outlines a typical workflow for screening and characterizing potential ER antagonists.

Caption: High-throughput screening workflow for ER antagonists.

Conclusion

The structure-activity relationship of estrogen receptor antagonists is a complex and multifaceted field that has led to the development of life-saving therapies for hormone-sensitive cancers. From the early triphenylethylene SERMs to the latest generation of oral SERDs and covalent antagonists, a deep understanding of the molecular interactions between these compounds and the estrogen receptor has been the driving force behind innovation. The continued exploration of SAR, coupled with advanced screening methodologies and a detailed understanding of ER signaling, will undoubtedly pave the way for the discovery of even more effective and safer ER-targeted drugs in the future. This guide has provided a comprehensive overview of the core principles, experimental approaches, and key structural determinants in this critical area of medicinal chemistry and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of estrogen receptor coregulators in endocrine resistant breast cancer [explorationpub.com]

- 3. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TAMOXIFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. FULVESTRANT Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. mdpi.com [mdpi.com]

- 11. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estrogen Receptor Covalent Antagonists: The Best Is Yet to Come - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Estrogen Receptor Signaling Pathway [cmapspublic3.ihmc.us]

- 16. Drug: Tamoxifen - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 17. onclive.com [onclive.com]

- 18. academic.oup.com [academic.oup.com]

The Pharmacokinetics and Pharmacodynamics of Fulvestrant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant (B1683766) is a pivotal therapeutic agent in the management of hormone receptor-positive (HR+) breast cancer. As a first-in-class selective estrogen receptor degrader (SERD), its unique mechanism of action sets it apart from other endocrine therapies. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of fulvestrant, intended to serve as a valuable resource for researchers, scientists, and drug development professionals. We will delve into its absorption, distribution, metabolism, and excretion (ADME) properties, its molecular mechanism of action, and the signaling pathways it modulates. Furthermore, this guide will detail key experimental protocols for its preclinical evaluation and summarize critical clinical trial data.

Pharmacokinetics

The pharmacokinetic profile of fulvestrant is characterized by its slow absorption and long half-life, which are largely influenced by its intramuscular route of administration and formulation in a castor oil-based vehicle.[1][2]

Absorption

Following a single intramuscular injection, fulvestrant is slowly absorbed, reaching peak plasma concentrations (Cmax) at a median of 7 days.[2] Steady-state concentrations are typically achieved after 3 to 6 months of monthly 250 mg injections.[3] A loading dose regimen, consisting of 500 mg on day 0, followed by 250 mg on days 14 and 28, and then 250 mg monthly, has been shown to achieve steady-state concentrations within the first month of treatment.[3]

Distribution

Fulvestrant is extensively distributed throughout the body, with a large steady-state volume of distribution of approximately 3 to 5 L/kg.[4] This indicates significant extravascular distribution. Fulvestrant is highly bound to plasma proteins (99%), primarily lipoproteins.[4]

Metabolism

Fulvestrant is extensively metabolized in the liver through pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate.[1] While cytochrome P450 3A4 (CYP3A4) is involved in its oxidation, non-CYP mediated routes appear to be more significant.[5] Importantly, fulvestrant does not significantly inhibit major CYP isoenzymes, suggesting a low potential for clinically relevant drug-drug interactions mediated by these enzymes.[1]

Excretion

Elimination of fulvestrant and its metabolites occurs almost entirely via the feces, with renal elimination being negligible (<1%).[4] The terminal elimination half-life after intramuscular administration is approximately 40 days.[5]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of fulvestrant from various clinical studies.

| Parameter | Value | Study Population/Dosage | Reference |

| Single Dose (250 mg) | |||

| Cmax | 8.2 µg/L | Postmenopausal women with advanced breast cancer | [2] |

| Tmax | 7.0 days | Postmenopausal women with advanced breast cancer | [2] |

| AUC(0-28 days) | 148 µg·day/L | Postmenopausal women with advanced breast cancer | [2] |

| Cmin (day 28) | 2.6 µg/L | Postmenopausal women with advanced breast cancer | [2] |

| Multiple Dose (250 mg monthly) | |||

| Steady-State Cmin | 4.27 ng/mL (predicted) | Pediatric patients (4 mg/kg) | [6] |

| Steady-State Cmin | 7.70 ng/mL | Adults | [6] |

| Loading Dose Regimen | |||

| Cmax (first month) | 19.7 ng/mL | Postmenopausal women with advanced breast cancer | [3] |

| Tmax (first month) | 12 days | Postmenopausal women with advanced breast cancer | [3] |

| Steady-State Concentrations | 12-15 ng/mL | Postmenopausal women with advanced breast cancer | [3] |

| 500 mg Monthly Dose | |||

| Steady-State Cmin | 12.2 ng/mL | Postmenopausal women with advanced breast cancer | [6] |

Pharmacodynamics

Fulvestrant's pharmacodynamic effects are centered on its potent and pure antagonism of the estrogen receptor (ER), leading to the degradation of the receptor itself. This dual action of receptor blockade and degradation is the hallmark of its SERD activity.

Mechanism of Action

-

Estrogen Receptor Binding: Fulvestrant binds competitively to the estrogen receptor with high affinity, approximately 100 times greater than that of tamoxifen.[7]

-

Inhibition of Dimerization and Nuclear Translocation: Upon binding, fulvestrant induces a conformational change in the ER that inhibits its dimerization and subsequent translocation to the nucleus.[7]

-

Accelerated Receptor Degradation: The fulvestrant-ER complex is unstable and targeted for degradation by the proteasome. This leads to a significant reduction in the cellular levels of ER protein.[7]

-

Inhibition of ER-Mediated Transcription: By depleting ER levels and preventing its nuclear functions, fulvestrant effectively blocks the transcription of estrogen-responsive genes that are critical for the proliferation and survival of HR+ breast cancer cells.

The following diagram illustrates the mechanism of action of fulvestrant.

Caption: Mechanism of action of Fulvestrant as a Selective Estrogen Receptor Degrader (SERD).

Mechanisms of Resistance

Acquired resistance to fulvestrant is a significant clinical challenge. Several mechanisms have been identified, often involving the activation of alternative signaling pathways that bypass the need for ER-mediated signaling. These include:

-

Upregulation of Receptor Tyrosine Kinase (RTK) Signaling: Increased signaling through pathways such as the Epidermal Growth Factor Receptor (EGFR)/HER2 pathway can drive cell proliferation independently of the ER.[8][9]

-

Activation of the PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. Its activation, often through mutations in PIK3CA or loss of PTEN, can confer resistance to endocrine therapies.[7][10]

The following diagram depicts the signaling pathways involved in fulvestrant resistance.

Caption: Key signaling pathways implicated in resistance to Fulvestrant.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of fulvestrant.

In Vitro Assays

-

Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Plating: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with phenol (B47542) red-free DMEM containing 5% charcoal-stripped FBS. Treat the cells with a serial dilution of fulvestrant (e.g., 0.1 nM to 1 µM) in the presence or absence of 1 nM 17β-estradiol.

-

Incubation: Incubate the plates for 5-7 days.

-

Quantification: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

-

Data Analysis: Calculate the IC50 value, which is the concentration of fulvestrant that inhibits cell growth by 50%.

-

Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency. Treat the cells with fulvestrant (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Densitometry: Quantify the band intensities to determine the relative decrease in ERα protein levels over time.[11]

In Vivo Xenograft Studies

-

Animal Model: Use female ovariectomized immunodeficient mice (e.g., BALB/c nude or NOD-scid).

-

Estrogen Supplementation: Implant a slow-release 17β-estradiol pellet subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.

-

Tumor Implantation: Inject approximately 5 x 10^6 MCF-7 cells mixed with Matrigel subcutaneously into the flank or mammary fat pad of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer fulvestrant subcutaneously or intramuscularly at the desired dose and schedule (e.g., 5 mg/mouse once weekly). The control group should receive the vehicle.

-

Tumor Measurement: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight two to three times per week.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be used for pharmacodynamic analysis, such as Western blotting for ERα levels or immunohistochemistry for proliferation markers like Ki-67.[12][13]

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a SERD like fulvestrant.

Caption: A representative experimental workflow for the preclinical evaluation of Fulvestrant.

Clinical Efficacy

The clinical efficacy of fulvestrant has been established in several large, randomized clinical trials, both as a monotherapy and in combination with other agents.

Key Clinical Trials

-

CONFIRM (Comparison of Faslodex in Recurrent or Metastatic Breast Cancer): This Phase III trial compared fulvestrant 500 mg with 250 mg in postmenopausal women with HR+ advanced breast cancer who had progressed on prior endocrine therapy. The 500 mg dose demonstrated a significant improvement in progression-free survival (PFS) and overall survival (OS).[14][15][16]

-

FALCON (Fulvestrant and Anastrozole (B1683761) Compared in Hormonal Therapy Naïve Advanced Breast Cancer): This Phase III trial compared first-line fulvestrant 500 mg with anastrozole in postmenopausal women with HR+ locally advanced or metastatic breast cancer. Fulvestrant showed a statistically significant improvement in PFS compared to anastrozole.[11][17][18]

Summary of Clinical Efficacy Data

The following tables summarize key efficacy data from the CONFIRM and FALCON trials.

Table 2: Efficacy Data from the CONFIRM Trial [14][16][19]

| Endpoint | Fulvestrant 500 mg | Fulvestrant 250 mg | Hazard Ratio (95% CI) | P-value |

| Median Progression-Free Survival | 6.5 months | 5.5 months | 0.80 (0.68-0.94) | 0.006 |

| Median Overall Survival | 26.4 months | 22.3 months | 0.81 (0.69-0.96) | 0.02 |

| Objective Response Rate | 9.1% | 10.2% | - | 0.795 |

| Clinical Benefit Rate | 45.6% | 39.6% | - | 0.100 |

Table 3: Efficacy Data from the FALCON Trial [1][17]

| Endpoint | Fulvestrant 500 mg | Anastrozole 1 mg | Hazard Ratio (95% CI) | P-value |

| Median Progression-Free Survival | 16.6 months | 13.8 months | 0.797 (0.637-0.999) | 0.0486 |

| Median Overall Survival | 44.8 months | 42.7 months | 0.97 (0.77-1.21) | 0.7579 |

Conclusion

Fulvestrant remains a cornerstone in the treatment of HR+ advanced breast cancer. Its unique pharmacodynamic profile as a SERD, coupled with a manageable pharmacokinetic profile, provides a distinct therapeutic advantage. A thorough understanding of its pharmacokinetics, mechanism of action, and the pathways driving resistance is crucial for optimizing its clinical use and for the development of novel therapeutic strategies. This technical guide provides a comprehensive foundation for researchers and clinicians working to advance the treatment of breast cancer.

References

- 1. Fulvestrant Versus Anastrozole in Endocrine Therapy-Naïve Women With Hormone Receptor-Positive Advanced Breast Cancer: Final Overall Survival in the Phase III FALCON Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic profile of intramuscular fulvestrant in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic profile of the fulvestrant loading dose regimen in postmenopausal women with hormone receptor-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. fda.gov [fda.gov]

- 7. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]

- 8. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fulvestrant vs Anastrozole in Endocrine Therapy–Naive, HR-Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. orbi.uliege.be [orbi.uliege.be]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Fulvestrant demonstrates progression-free survival advantage in 1st line advanced breast cancer [astrazeneca-us.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. scispace.com [scispace.com]

The Evolving Landscape of Estrogen Receptor Targeting: A Technical Guide to Selective Estrogen Receptor Degraders (SERDs)

For Researchers, Scientists, and Drug Development Professionals

The estrogen receptor (ER) remains a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. However, the emergence of resistance to traditional endocrine therapies necessitates the development of novel therapeutic strategies. Selective Estrogen Receptor Degraders (SERDs) represent a significant advancement, offering a distinct mechanism of action by not only antagonizing the estrogen receptor but also promoting its degradation. This technical guide provides an in-depth exploration of SERDs, focusing on their mechanism of action, key examples, and the experimental protocols crucial for their evaluation.

The Estrogen Receptor Signaling Pathway: A Dual Mechanism of Action

Estrogen, a primary driver of HR+ breast cancer, mediates its effects through two main signaling pathways upon binding to the estrogen receptor (ERα and ERβ), which are ligand-activated transcription factors.[1][2]

-

Genomic (Nuclear-Initiated) Pathway: In the classical pathway, estrogen binds to ER in the nucleus. This complex then dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoters of target genes, thereby regulating their transcription to promote cell proliferation and survival.[1][3] ERs can also modulate gene expression indirectly through protein-protein interactions with other transcription factors.[1]

-

Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ER located at the plasma membrane (mER) can be rapidly activated by estrogen, initiating downstream signaling cascades.[3] This includes the activation of kinase pathways such as the MAPK and PI3K/AKT pathways, which also contribute to cell growth and survival.[2][4]

Mechanism of Action of Selective Estrogen Receptor Degraders (SERDs)

SERDs are a class of drugs that bind to the estrogen receptor and induce its degradation.[5] This dual mechanism of action—antagonism and degradation—distinguishes them from selective estrogen receptor modulators (SERMs) like tamoxifen (B1202), which primarily act as competitive inhibitors.[6]

Upon binding, SERDs induce a conformational change in the ER, leading to an unstable receptor that is recognized by the cellular protein degradation machinery.[6][7] This marks the receptor for ubiquitination and subsequent degradation by the proteasome, resulting in a significant reduction in the total cellular levels of ER protein.[6][8] By eliminating the receptor, SERDs effectively shut down both genomic and non-genomic estrogen signaling pathways, offering a more complete blockade of estrogen-driven tumor growth.[6][9]

Key Selective Estrogen Receptor Degraders

Several SERDs have been developed, with some receiving regulatory approval and others in various stages of clinical investigation.

Fulvestrant (B1683766) (Faslodex)

Fulvestrant was the first-in-class SERD to be approved.[7] It is a steroidal compound administered via intramuscular injection.[5][10] Fulvestrant binds to the ER, inhibits receptor dimerization, and accelerates its degradation, leading to a pure antiestrogenic effect.[6][10]

Elacestrant (Orserdu)

Elacestrant is an orally bioavailable, non-steroidal SERD.[11][12] It has demonstrated efficacy in patients with ER+, HER2- advanced or metastatic breast cancer, particularly those with ESR1 mutations, which can confer resistance to other endocrine therapies.[13][14][15] Elacestrant acts as a pure ER antagonist, inducing ER degradation through the proteasomal pathway.[12][15]

Camizestrant (AZD9833)

Camizestrant is another next-generation, orally bioavailable SERD.[9][16] Preclinical studies have shown its ability to induce robust ER degradation and demonstrate significant antitumor activity in both wild-type and ESR1-mutant breast cancer models.[17][18] Its dual mechanism involves complete ER antagonism and targeting the receptor for proteasomal destruction.[16]

GDC-0810 (Brilanestrant)

GDC-0810 is an orally bioavailable, non-steroidal SERD that has been evaluated in clinical trials.[8][19] It induces a distinct ERα conformation, leading to its proteasome-dependent degradation.[8] GDC-0810 has shown robust activity in various preclinical models, including those resistant to tamoxifen and those harboring ERα mutations.[8][19]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent SERDs based on preclinical and clinical studies.

| Compound | Target | IC50 / EC50 | Binding Affinity (Ki) | Notes | References |

| Fulvestrant | ERα | - | - | First-in-class SERD. | [7][10] |

| Elacestrant | ERα | - | - | Orally bioavailable; effective against ESR1 mutations. | [11][12][14] |

| Camizestrant | ERα | - | Reduced binding affinity to ESR1 Y537S mutant compared to wild-type. | Orally bioavailable; potent against ESR1 wild-type and mutant cells. | [17][18] |

| GDC-0810 | ERα, ERβ | IC50: 6.1 nM (ERα), 8.8 nM (ERβ) (binding) | - | Orally bioavailable; induces a distinct ERα conformation. | [20][21] |

Note: Comprehensive and directly comparable IC50/EC50 and Ki values across different studies are often not available due to variations in experimental conditions. The table reflects available data from the search results.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of SERDs.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.[22]

Materials:

-

Rat uterine cytosol (source of ER)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[22]

-

[3H]-estradiol (radiolabeled ligand)

-

Unlabeled estradiol (B170435) (for standard curve)

-

Test compound

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Protocol:

-

Preparation of Rat Uterine Cytosol:

-

Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.[22]

-

Centrifuge the homogenate at high speed to obtain the cytosol (supernatant).

-

Determine the protein concentration of the cytosol.

-

-

Assay Setup:

-

In assay tubes, combine a fixed amount of uterine cytosol, a constant concentration of [3H]-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound or unlabeled estradiol.[22]

-

Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).[22]

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add ice-cold HAP slurry to each tube to adsorb the ER-ligand complexes.

-

Wash the HAP pellets with buffer to remove unbound ligand.

-

-

Quantification:

-

Add scintillation fluid to the HAP pellets and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol.[22]

-

Western Blot for ERα Degradation

This protocol is used to visualize and quantify the reduction in ERα protein levels following treatment with a SERD.[23]

Materials:

-

ER-positive breast cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test SERD compound

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary anti-ERα antibody.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody for a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize ERα levels to the loading control and compare treated samples to the vehicle control to determine the extent of degradation.

-

Conclusion

Selective Estrogen Receptor Degraders represent a powerful therapeutic strategy for ER-positive breast cancer, offering a distinct and more complete blockade of estrogen receptor signaling compared to earlier endocrine therapies. Their unique mechanism of inducing ER degradation has the potential to overcome resistance mechanisms, including those mediated by ESR1 mutations. The continued development and investigation of novel oral SERDs hold great promise for improving outcomes for patients with advanced breast cancer. The experimental protocols detailed in this guide are fundamental to the preclinical and clinical evaluation of these important therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. cusabio.com [cusabio.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 7. Fulvestrant - Wikipedia [en.wikipedia.org]

- 8. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Camizestrant used for? [synapse.patsnap.com]

- 10. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]

- 13. komen.org [komen.org]

- 14. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 15. oncodaily.com [oncodaily.com]

- 16. trial.medpath.com [trial.medpath.com]

- 17. watermark02.silverchair.com [watermark02.silverchair.com]

- 18. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to Estrogen Receptor Antagonist Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies used to characterize the interaction of estrogen receptor (ER) antagonists with their target. It delves into the intricacies of target engagement and binding affinity, offering detailed experimental protocols and a consolidated view of quantitative data for key antagonists. Furthermore, it visually elucidates the underlying signaling pathways, providing a foundational resource for researchers in oncology, endocrinology, and drug discovery.

Introduction to Estrogen Receptor Antagonism

Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that play a pivotal role in the development and progression of a significant portion of breast cancers. Estrogen receptor antagonists are a class of compounds that interfere with the binding of endogenous estrogens, such as 17β-estradiol, to the ER, thereby inhibiting the transcriptional activity of the receptor. These antagonists are broadly classified into two main categories: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs).

-

SERMs , such as tamoxifen (B1202) and raloxifene, exhibit a mixed agonist/antagonist profile that is tissue-specific. They act as antagonists in breast tissue, inhibiting the proliferation of ER-positive cancer cells, while they may act as agonists in other tissues like bone and uterus.

-

SERDs , like fulvestrant, are pure antagonists that completely abrogate ER signaling. They function by binding to the ER and inducing a conformational change that leads to the degradation of the receptor protein.

The efficacy of these antagonists is fundamentally determined by their ability to engage the ER target and their binding affinity, which dictates the concentration required to elicit a therapeutic effect.

Estrogen Receptor Antagonist Signaling Pathway

Upon binding an agonist like estradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) on the DNA, leading to the recruitment of coactivators and subsequent transcription of target genes that promote cell proliferation.

Estrogen receptor antagonists disrupt this signaling cascade. SERMs, upon binding to the ER, induce a different conformational change. This altered conformation can still allow DNA binding, but it hinders the recruitment of coactivators and may instead promote the binding of corepressors. This leads to the silencing of gene transcription.[1][2][3][4][5][6][7]